molecular formula C8H15NO4 B14631969 2,2'-[(Butan-2-yl)azanediyl]diacetic acid CAS No. 56004-49-0

2,2'-[(Butan-2-yl)azanediyl]diacetic acid

Cat. No.: B14631969
CAS No.: 56004-49-0
M. Wt: 189.21 g/mol
InChI Key: ZQQNAIDTHJXZPF-UHFFFAOYSA-N
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Description

2,2’-[(Butan-2-yl)azanediyl]diacetic acid is an organic compound with a unique structure that includes a butan-2-yl group and two acetic acid moieties connected through an azanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid typically involves the reaction of butan-2-amine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through crystallization or distillation to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Butan-2-yl)azanediyl]diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where the acetic acid moieties can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of butan-2-yl diacetic acid.

    Reduction: Formation of butan-2-yl diol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2’-[(Butan-2-yl)azanediyl]diacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biochemical and industrial applications where metal ion sequestration is required. The pathways involved may include coordination chemistry and ligand exchange reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminediacetic acid: Similar structure but with ethane-1,2-diyl linkage instead of butan-2-yl.

    2,2’-((2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethyl)azanediyl)diacetic acid: Contains a pyrrol-1-yl group instead of butan-2-yl.

Uniqueness

2,2’-[(Butan-2-yl)azanediyl]diacetic acid is unique due to its butan-2-yl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where the butan-2-yl group plays a crucial role in the compound’s reactivity and functionality.

Properties

CAS No.

56004-49-0

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-[butan-2-yl(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C8H15NO4/c1-3-6(2)9(4-7(10)11)5-8(12)13/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

ZQQNAIDTHJXZPF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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